molecular formula C3H6O3 B583802 DL-Glyceraldehyde-1-d CAS No. 72599-69-0

DL-Glyceraldehyde-1-d

Cat. No.: B583802
CAS No.: 72599-69-0
M. Wt: 91.084
InChI Key: MNQZXJOMYWMBOU-MICDWDOJSA-N
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Description

DL-Glyceraldehyde-1-d is a deuterium-labeled form of glyceraldehyde, a simple monosaccharide. It is an important compound in biochemical research due to its role as an intermediate in various metabolic pathways. The presence of deuterium, a stable isotope of hydrogen, makes it particularly useful in studies involving metabolic tracing and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Glyceraldehyde-1-d can be synthesized through the deuteration of glyceraldehyde. One common method involves the reduction of deuterated dihydroxyacetone using a suitable reducing agent. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. it can be produced in bulk by chemical companies that specialize in isotopically labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Glyceraldehyde-1-d undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DL-Glyceraldehyde-1-d is widely used in scientific research due to its unique properties:

Mechanism of Action

DL-Glyceraldehyde-1-d exerts its effects primarily through its involvement in metabolic pathways. The deuterium label allows researchers to trace its incorporation and transformation in biochemical reactions. It interacts with enzymes involved in glycolysis and other metabolic processes, providing insights into the dynamics of these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Glyceraldehyde-1-d is unique due to the presence of the deuterium label, which makes it particularly valuable in studies requiring isotopic tracing. This allows for more precise tracking of metabolic pathways and reaction mechanisms compared to its non-deuterated counterparts .

Properties

IUPAC Name

1-deuterio-2,3-dihydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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